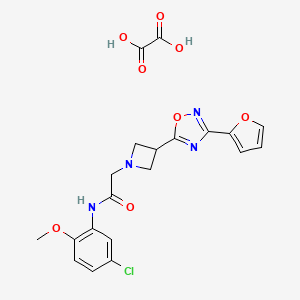
N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN4O8 and its molecular weight is 478.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound with potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C20H19ClN4O4, and it features several key structural components that contribute to its biological activity:
- Chloro and Methoxy Substituents : These groups can influence the compound's interaction with biological targets.
- Furan and Oxadiazole Rings : Known for their diverse biological activities, these heterocycles are often involved in drug development.
Anticancer Activity
Research indicates that derivatives of oxadiazole, including those related to the compound , exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported IC50 values as low as 0.65 µM for certain derivatives against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,2,4-Oxadiazole Derivative A | MCF-7 | 0.65 |
| 1,2,4-Oxadiazole Derivative B | HeLa | 2.41 |
Antimicrobial Activity
The furan moiety in the compound has been associated with significant antimicrobial activity. Studies have demonstrated that furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Efficacy Against Bacteria : A novel furan derivative exhibited substantial action against Escherichia coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from furan-based compounds .
Apoptosis Induction
The compound is believed to induce apoptosis in cancer cells through mechanisms involving:
- p53 Activation : Increased expression of p53 has been observed, leading to enhanced apoptotic signaling pathways.
- Caspase Activation : Activation of caspase pathways was noted in studies involving similar oxadiazole derivatives, suggesting a mechanism for inducing programmed cell death .
Enzyme Inhibition
The biological activity may also stem from the inhibition of specific enzymes:
- Carbonic Anhydrases (CAs) : Some oxadiazole derivatives have been shown to selectively inhibit human carbonic anhydrases (hCA I and II) at nanomolar concentrations. This inhibition is crucial for developing therapeutic agents targeting tumor microenvironments .
Case Studies
-
Study on Oxadiazole Derivatives :
- Researchers synthesized various 1,2,4-oxadiazole derivatives and evaluated their anticancer activity.
- The most potent compounds were tested against multiple cancer cell lines with notable selectivity towards certain types.
-
Furan Derivative Research :
- A study highlighted a furan derivative's effectiveness against bacterial strains, suggesting that modifications to the furan structure could enhance its antimicrobial properties.
科学研究应用
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing furan and oxadiazole rings often exhibit antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal strains .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The interaction of the azetidine ring with cellular targets may disrupt cancer cell proliferation pathways.
- Anti-inflammatory Effects : The presence of the methoxy group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Testing : A study evaluated the compound against various bacterial strains (e.g., E. coli, S. aureus) and found promising results indicating significant inhibition zones compared to control groups .
- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
- Inflammation Models : Animal models treated with this compound showed reduced inflammatory markers in serum, indicating its efficacy in managing inflammation-related conditions.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4.C2H2O4/c1-25-14-5-4-12(19)7-13(14)20-16(24)10-23-8-11(9-23)18-21-17(22-27-18)15-3-2-6-26-15;3-1(4)2(5)6/h2-7,11H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCBAWOHIVOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













